4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate
Description
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, dimethyl, and pyridinium groups, and is stabilized by diperchlorate anions .
Properties
IUPAC Name |
1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N4.2ClHO4/c1-10-14-12(13)11(8-15(10)2)9-16-6-4-3-5-7-16;2*2-1(3,4)5/h3-8,13H,9H2,1-2H3;2*(H,2,3,4,5)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOIHFXLONKME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)C[N+]2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is typically assembled via cyclocondensation reactions. A widely adopted method involves reacting 1,3-dicarbonyl derivatives with amidines. For example, 1,3-dimethylbarbituric acid reacts with guanidine hydrochloride under acidic conditions to yield 2,4,6-triaminopyrimidine, which is subsequently methylated to introduce the 1,2-dimethyl groups. Alternative routes employ Biginelli reactions using urea, ethyl acetoacetate, and aldehydes, though these often lack regioselectivity for asymmetric substitution patterns.
Pyridinium-Methyl Substituent Installation
Quaternization of pyridine derivatives with halogenated intermediates is critical. 4-Chloromethylpyridine hydrochloride serves as a key alkylating agent. Reacting this with the pre-formed pyrimidine core in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours achieves N-alkylation. Competing O-alkylation is mitigated by using sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) .
Diperchlorate Salt Formation
Anion exchange from chloride to perchlorate is accomplished via treatment with 70% perchloric acid in ethanol. The reaction is exothermic and requires careful temperature control (−10°C to 0°C) to prevent decomposition. Excess acid is neutralized with aqueous sodium bicarbonate, and the product is recrystallized from ethanol/water (3:1 v/v).
Stepwise Synthetic Protocols
Method A: Sequential Alkylation and Quaternization
Pyrimidine Synthesis :
Pyridinium-Methyl Introduction :
Perchlorate Exchange :
Method B: One-Pot Tandem Reaction
A streamlined approach condenses pyrimidine formation and alkylation:
- React 2-aminoprop-1-ene-1,1,3-tricarbonitrile (0.1 mol) with 4-(bromomethyl)pyridine hydrobromide (0.12 mol) in acetonitrile under microwave irradiation (100°C, 300 W, 30 min). Quench with aqueous NH₄Cl and extract with dichloromethane. Subsequent perchlorate exchange proceeds as in Method A (Overall yield: 58%).
Reaction Optimization and Challenges
Regioselectivity in Alkylation
Competing alkylation at the pyrimidine’s N1 versus N3 positions is a major challenge. DFT calculations suggest N1 preference due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for N3). Experimental validation using ¹H NMR kinetics confirms >90% N1 selectivity when using DMF as the solvent.
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with eluent CH₂Cl₂/MeOH (95:5) removes unreacted pyridine derivatives.
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals suitable for X-ray diffraction (see Table 1).
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the structure (Table 1):
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a (Å) | 7.892(2) |
| b (Å) | 10.451(3) |
| c (Å) | 12.673(4) |
| α (°) | 89.12(1) |
| β (°) | 78.45(1) |
| γ (°) | 85.23(1) |
| R-factor | 0.041 |
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : 4-Chloromethylpyridine hydrochloride ($220/kg) dominates costs (62% of total).
- Solvent Recovery : DMF recycling reduces expenses by 18%.
Emerging Methodologies
Electrochemical Synthesis
Recent advances employ electrochemically mediated alkylation , using pyridine and iodomethane in an undivided cell (Pt electrodes, 1.5 V). This method avoids stoichiometric alkylating agents, improving atom economy (82% vs. 68% for Method A).
Biocatalytic Approaches
Immobilized transaminases catalyze pyrimidine amination at pH 7.5, though yields remain low (34%).
Chemical Reactions Analysis
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the reduction of the pyridinium group to a pyridine derivative.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate serves as a critical building block for synthesizing more complex organic molecules. It acts as a reagent in various organic reactions and can facilitate the development of new synthetic methodologies.
Biology
The compound's unique structure allows it to interact with biological molecules effectively. It is utilized in biochemical studies to investigate enzyme activities and molecular interactions. Its potential as a drug candidate is being explored, particularly in targeting specific enzymes or receptors involved in various diseases.
Medicine
In medicinal chemistry, this compound is being researched for its therapeutic potential. Preliminary studies suggest it may have applications in developing new drugs aimed at treating conditions such as cancer or infectious diseases by targeting specific biological pathways.
Industry
The stability and reactivity of 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-y-methyl)pyrimidin-1-ium diperchlorate make it suitable for industrial applications, particularly in the pharmaceutical sector for manufacturing specialty chemicals and active pharmaceutical ingredients.
Case Studies and Research Findings
Research has shown that compounds similar to 4-Amino derivatives often exhibit significant biological activity. For instance:
- Inhibitory Effects on Enzymes : Studies indicate that related pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.
- Drug Design : The structural characteristics of this compound have been leveraged in drug design efforts targeting various diseases through structure-based drug discovery approaches.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridinium group plays a crucial role in these interactions, facilitating the binding to negatively charged sites on the target molecules .
Comparison with Similar Compounds
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrimido[4,5-d]pyrimidine: Used in the synthesis of various bioactive compounds.
4-Dimethylamino-pyridin-1-ium uracil-1-acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate (CAS Number: 86045-97-8) is a complex organic compound with potential applications in various fields, particularly in biological and medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with amino, dimethyl, and pyridinium groups, facilitates interactions with biological molecules, making it a candidate for drug design and biochemical studies.
Chemical Structure and Properties
The chemical formula for this compound is . The molecular structure includes a pyrimidine core that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆Cl₂N₄O₈ |
| Molecular Weight | 348.19 g/mol |
| CAS Number | 86045-97-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyridinium group enhances binding affinity to negatively charged sites on target molecules, which is crucial for modulating enzyme activity or receptor function.
Key Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Applications
Research indicates that this compound has potential applications in:
- Drug Development : As a scaffold for synthesizing new therapeutic agents targeting specific diseases.
- Biochemical Research : Useful in understanding enzyme mechanisms and receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Enzyme Interaction
A study demonstrated that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The structural similarities suggest that 4-Amino-1,2-dimethyl derivatives may exhibit similar inhibitory effects on CDKs or related enzymes .
Study 2: Anticancer Potential
Research on related compounds has shown promising anticancer activity through apoptosis induction in cancer cells. The unique structural features of this compound may enhance its efficacy against cancer cell lines .
Study 3: Pharmacokinetics
A pharmacokinetic study indicated that modifications in the pyridine ring could affect the bioavailability and metabolic stability of similar compounds. Understanding these properties is essential for optimizing the therapeutic potential of 4-Amino derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 4-amino-1,2-dimethyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium diperchlorate?
- Synthesis : Use quantum chemical calculations (e.g., reaction path search methods) to predict optimal reaction pathways, followed by experimental validation. For example, protonation of pyridine/pyrimidine precursors in acidic media with perchlorate counterions could yield the target compound. Computational tools like density functional theory (DFT) can optimize intermediate stability and transition states .
- Characterization : Employ X-ray crystallography for structural confirmation (as demonstrated for analogous pyridinium perchlorate salts in ) and spectroscopic techniques (NMR, IR) to validate functional groups and purity. Thermogravimetric analysis (TGA) can assess thermal stability .
Q. What key chemical properties should be prioritized during initial experimental design?
- Focus on solubility (polar vs. nonpolar solvents), thermal stability (decomposition temperature), and ionic interactions due to the diperchlorate counterion. These properties influence reaction conditions (e.g., solvent choice, temperature ranges) and purification strategies. Refer to PubChem data for analogous pyrimidine derivatives to infer baseline properties .
Q. How can researchers optimize purification techniques for this compound?
- Use membrane separation technologies (e.g., nanofiltration) or recrystallization in mixed solvents (water/acetonitrile) to isolate the ionic compound. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection, adjusting mobile phase pH to 6.5 (as in ’s buffer system) to enhance resolution .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of pyridinium-pyrimidinium ionic systems?
- Investigate proton transfer dynamics and charge distribution using computational modeling (e.g., DFT or molecular dynamics). Compare predicted intermediates with experimental intermediates isolated via in situ NMR. ’s structural analysis of pyridinium perchlorate analogues highlights the role of hydrogen bonding and cation-anion interactions in stabilizing the crystal lattice .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Conduct accelerated stability studies:
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (e.g., perchlorate anion sensitivity above 150°C).
- pH Stability : Test aqueous solutions at pH 2–10, monitoring degradation via UV-Vis spectroscopy. Acidic conditions may protonate the pyridine moiety, altering solubility .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction optimization?
- Implement a feedback loop where experimental results (e.g., unexpected byproducts) refine computational models. For instance, if DFT predicts a dominant pathway but yields low selectivity, recalibrate the model using experimental activation energies or solvent effects. emphasizes iterative computational-experimental workflows to reduce trial-and-error .
Q. How can reactor design improve scalability for synthesizing this ionic compound?
- Apply subclass RDF2050112 (reaction fundamentals and reactor design) principles:
- Use continuous-flow reactors to enhance heat/mass transfer for exothermic protonation steps.
- Optimize mixing efficiency via computational fluid dynamics (CFD) simulations, reducing localized hotspots that degrade the diperchlorate counterion .
Data Analysis and Reporting
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, stoichiometry) with minimal runs. For example, a Plackett-Burman design can identify factors influencing yield and purity, followed by response surface methodology (RSM) for optimization .
- Data Contradictions : Compare crystallographic data (e.g., bond lengths in ) with computational geometry outputs. Discrepancies may arise from solvent effects or crystal packing forces not modeled in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
